molecular formula C17H11FN4O2S B294642 3-(2,3-Dihydro-1,4-benzodioxin-3-yl)-6-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,3-Dihydro-1,4-benzodioxin-3-yl)-6-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294642
M. Wt: 354.4 g/mol
InChI Key: CCWFGRSYZMQDGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-Dihydro-1,4-benzodioxin-3-yl)-6-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (DBT) is a synthetic compound that has been the subject of extensive research due to its potential applications in various fields. DBT is a heterocyclic compound that contains a benzodioxin ring, a triazole ring, and a thiadiazole ring. The compound has been shown to exhibit a range of biological activities, including antitumor, antifungal, and antiviral properties.

Scientific Research Applications

Synthesis and Characterization

The compound 3-(2,3-Dihydro-1,4-benzodioxin-3-yl)-6-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been part of studies focusing on its synthesis and structural analysis. Researchers have designed and synthesized derivatives of this compound, emphasizing the importance of their structural determination through methods such as IR, NMR, and single-crystal X-ray diffraction. The detailed crystal structures of these compounds have been determined, revealing intricate details about their molecular geometry and the interactions within the crystal lattice (Su et al., 2010).

Anticancer Activity

A significant area of research regarding this compound involves its potential in anticancer applications. Studies have synthesized various derivatives of this compound and screened them for anticancer activity against different cancerous cell lines. The results demonstrate moderate to good antiproliferative potency against these cell lines, indicating the potential of these compounds as anticancer agents. Specific derivatives have shown higher antiproliferative activity, suggesting a promising direction for developing anticancer drugs (Chowrasia et al., 2017).

Antioxidant and Anticancer Mechanism

Research extends to exploring the antioxidant properties of these compounds, including detailed studies on their inhibitory mechanisms in cancer cells. Investigations into their in vitro antioxidant properties and their anticancer activity in hepatocellular carcinoma cells have provided insights into the mechanisms of action, indicating the induction of apoptosis as a possible pathway. These findings highlight the dual role of these compounds as potent antioxidants and anticancer agents, with detailed mechanistic insights offering a comprehensive understanding of their bioactivity (Sunil et al., 2010).

Properties

Molecular Formula

C17H11FN4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-3-yl)-6-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11FN4O2S/c18-11-7-5-10(6-8-11)16-21-22-15(19-20-17(22)25-16)14-9-23-12-3-1-2-4-13(12)24-14/h1-8,14H,9H2

InChI Key

CCWFGRSYZMQDGC-UHFFFAOYSA-N

SMILES

C1C(OC2=CC=CC=C2O1)C3=NN=C4N3N=C(S4)C5=CC=C(C=C5)F

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NN=C4N3N=C(S4)C5=CC=C(C=C5)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-Dihydro-1,4-benzodioxin-3-yl)-6-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 2
3-(2,3-Dihydro-1,4-benzodioxin-3-yl)-6-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 3
3-(2,3-Dihydro-1,4-benzodioxin-3-yl)-6-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 4
3-(2,3-Dihydro-1,4-benzodioxin-3-yl)-6-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 5
Reactant of Route 5
3-(2,3-Dihydro-1,4-benzodioxin-3-yl)-6-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 6
3-(2,3-Dihydro-1,4-benzodioxin-3-yl)-6-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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